molecular formula C17H21F3N2O3S B3002256 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 2034304-88-4

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B3002256
CAS No.: 2034304-88-4
M. Wt: 390.42
InChI Key: UTKMIPILSOJTIX-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core substituted at the 8-position with a methylsulfonyl group and at the 3-position with a 2-(4-(trifluoromethyl)phenyl)acetamide moiety.

Properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O3S/c1-26(24,25)22-14-6-7-15(22)10-13(9-14)21-16(23)8-11-2-4-12(5-3-11)17(18,19)20/h2-5,13-15H,6-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKMIPILSOJTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Bicyclic Ring System: The bicyclic ring system can be synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonation reactions, using reagents such as methylsulfonyl chloride in the presence of a base.

    Attachment of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group can be attached via acylation reactions, using reagents like trifluoromethyl benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their substituent effects:

Compound Name/Identifier 8-Position Substituent 3-Position Group Molecular Weight (g/mol) Notable Properties
Target Compound Methylsulfonyl 2-(4-(Trifluoromethyl)phenyl)acetamide Not explicitly provided Hypothesized enhanced solubility (methylsulfonyl) and metabolic stability (CF₃)
N-[8-(Aminobenzyl)-8-azabicyclo...]naphthamide [19a–c] Aminobenzyl 2-Naphthamide Not provided Exhibits antipathogenic activity; larger aromatic system may improve binding
8-[(4-Aminophenyl)sulfonyl]-...carbonitrile (D4) (4-Aminophenyl)sulfonyl Carbonitrile 276.33 Synthesized via organometallic reagents; carbonitrile may enhance reactivity
(1R,5S)-8-methyl-8-azabicyclo...trifluoromethanesulfonate (2p) Methyl Trifluoromethanesulfonate Yield: 57% High-yield synthesis; triflate group useful for further functionalization
(8-Methyl-8-azabicyclo...methanol Methyl Methanol 155.24 Safety concerns noted; methanol group limits lipophilicity

Biological Activity

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure, specifically the 8-azabicyclo[3.2.1]octane framework, which is characterized by the presence of a methylsulfonyl group attached to the nitrogen atom. The molecular formula is C13H19N3O3SC_{13}H_{19}N_3O_3S with a molecular weight of approximately 287.36 g/mol. Its structural uniqueness arises from the combination of sulfonamide and amide functionalities, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC13H19N3O3SC_{13}H_{19}N_3O_3S
Molecular Weight287.36 g/mol
Key Functional GroupsMethylsulfonyl, Amide
Bicyclic Framework8-Azabicyclo[3.2.1]octane

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in pharmacological applications:

  • Anticonvulsant Activity : Similar compounds have shown anticonvulsant properties in animal models, suggesting that modifications in the bicyclic framework can significantly influence biological activity . For instance, derivatives with similar structures were evaluated for their efficacy against seizures, highlighting the importance of substituent types on the anilide moiety.
  • Neuropharmacological Potential : The unique bicyclic structure allows for high affinity binding to various neurotransmitter receptors, including serotonin receptors (5-HT1A and 5-HT3), which are critical in the development of atypical antipsychotic drugs . This suggests that this compound may have applications in treating psychiatric disorders.
  • Inflammatory Disease Targeting : The compound's functional groups may enhance its interaction with biological targets involved in inflammatory pathways, making it a candidate for therapeutic interventions in inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies that emphasize stereochemistry and regioselectivity:

  • Alkylation Reactions : These reactions are essential for introducing substituents that can modulate biological activity.
  • Functionalization : The sulfonamide and amide groups allow for further derivatization, potentially enhancing pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

  • A study on N-phenyl derivatives demonstrated that specific modifications could lead to enhanced anticonvulsant effects in models of epilepsy, indicating a structure-activity relationship that could be applicable to this compound as well .
  • Another investigation into related bicyclic compounds highlighted their ability to bind selectively to serotonin receptors, further supporting the potential neuropharmacological applications of this compound .

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